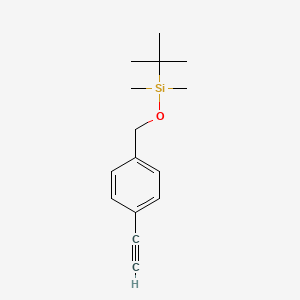
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethynylbenzyl moiety, and a dimethylsilane group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane typically involves the reaction of 4-ethynylbenzyl alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various silyl-protected alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for alcohols in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane involves its ability to act as a protecting group for alcohols, preventing unwanted reactions during multi-step synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, enhancing the stability of the compound. The ethynyl group can participate in various reactions, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl((4-iodobutoxy)dimethylsilane): Similar in structure but contains an iodo group instead of an ethynyl group.
Tert-butyl((4-bromobenzyl)oxy)dimethylsilane): Contains a bromobenzyl group instead of an ethynylbenzyl group.
Tert-butyl((4-ethynylphenyl)methoxy)dimethylsilane): Similar but with a phenyl group instead of a benzyl group.
Uniqueness
Tert-butyl((4-ethynylbenzyl)oxy)dimethylsilane is unique due to the presence of the ethynylbenzyl group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective reactions and protection of functional groups.
Eigenschaften
Molekularformel |
C15H22OSi |
|---|---|
Molekulargewicht |
246.42 g/mol |
IUPAC-Name |
tert-butyl-[(4-ethynylphenyl)methoxy]-dimethylsilane |
InChI |
InChI=1S/C15H22OSi/c1-7-13-8-10-14(11-9-13)12-16-17(5,6)15(2,3)4/h1,8-11H,12H2,2-6H3 |
InChI-Schlüssel |
SHFWKQZWLHGJPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
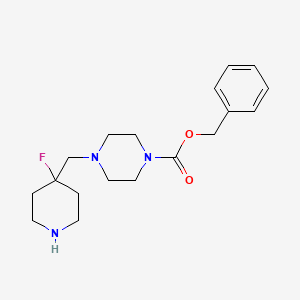
![Ethyl N-[1-(hydroxymethyl)cyclopropyl]carbamate](/img/structure/B13915956.png)
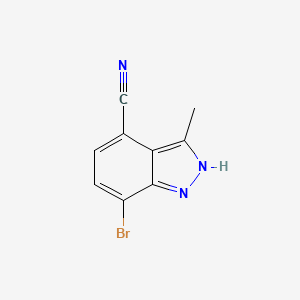
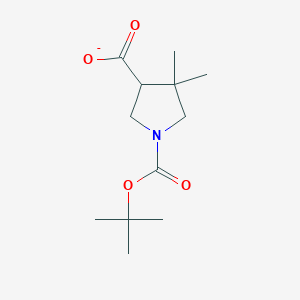
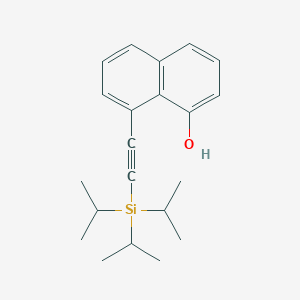
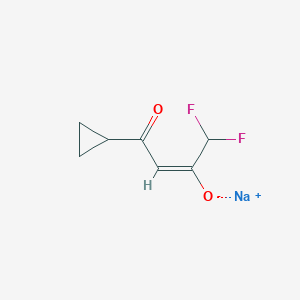
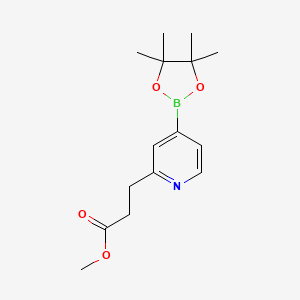
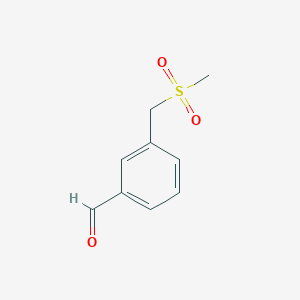
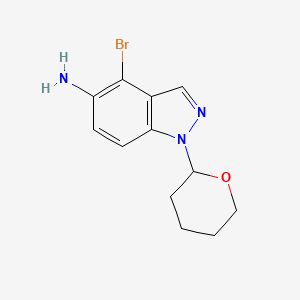
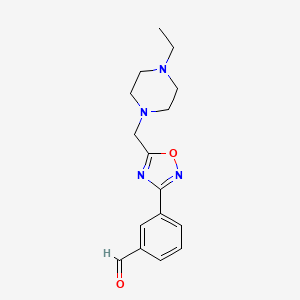
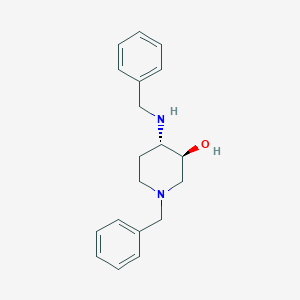
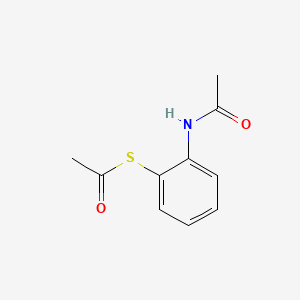
![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
